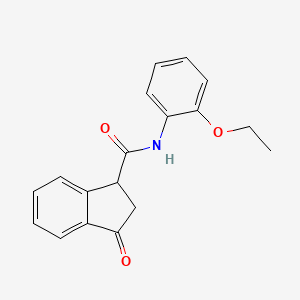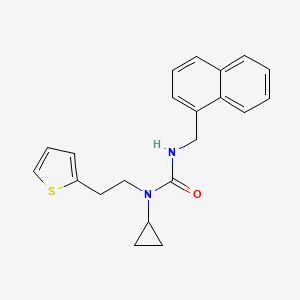
(4-Amino-5-methylthiophen-3-yl)methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-5-methylthiophen-3-yl)methanol;hydrochloride, also known as AMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMT is a derivative of the amino acid tryptophan and is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
科学的研究の応用
Synthesis and Chemical Transformations
The compound "(4-Amino-5-methylthiophen-3-yl)methanol; hydrochloride" could be involved in synthetic routes due to its functional groups that allow for further chemical transformations. For instance, Jiabo Li and Y. Sha (2008) discussed the synthesis of amino acid methyl ester hydrochlorides via the reaction of amino acids with methanol, highlighting the method's compatibility with a range of amino acids, including aromatic and aliphatic ones (Jiabo Li & Y. Sha, 2008). This method could potentially be adapted for the synthesis or modification of compounds like “(4-Amino-5-methylthiophen-3-yl)methanol; hydrochloride,” showcasing its utility in producing various derivatives for further research applications.
Catalysis and Material ScienceIn the realm of catalysis and material science, the conversion of methanol to hydrocarbons over zeolite catalysts, as studied by M. Bjørgen et al. (2007), offers insights into the reactivity of methanol-based compounds in catalytic processes (M. Bjørgen et al., 2007). The research into methanol's conversion to hydrocarbons can inform the development of catalytic systems for energy and chemical production, potentially involving methanol derivatives like “(4-Amino-5-methylthiophen-3-yl)methanol; hydrochloride.”
Organic Electronics and Polymer Chemistry
Research on polythiophene-based conjugated polymers for sensing applications, as conducted by Chaoxia Guo et al. (2014), showcases the application of thiophene derivatives in the development of sensors and actuators (Chaoxia Guo et al., 2014). This area of research is particularly relevant for “(4-Amino-5-methylthiophen-3-yl)methanol; hydrochloride,” given its thiophene backbone, suggesting potential applications in creating sensitive materials for environmental monitoring, biomedical diagnostics, and other technological innovations.
特性
IUPAC Name |
(4-amino-5-methylthiophen-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c1-4-6(7)5(2-8)3-9-4;/h3,8H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFADKOCXLCSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)
![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)



